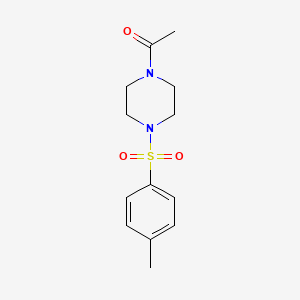

1-(4-Tosylpiperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

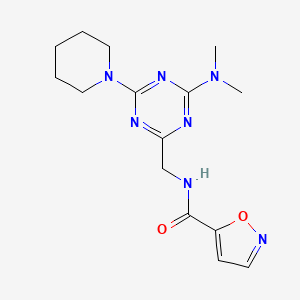

“1-(4-Tosylpiperazin-1-yl)ethanone” is a chemical compound with the empirical formula C18H20N2O3S . It is also known as "Phenyl(4-tosylpiperazin-1-yl)methanone" . The compound is a solid in form .

Molecular Structure Analysis

The molecular weight of “1-(4-Tosylpiperazin-1-yl)ethanone” is 344.43 . The SMILES string representation of the molecule isCC1=CC=C(C=C1)S(=O)(N(CC2)CCN2C(C3=CC=CC=C3)=O)=O .

Aplicaciones Científicas De Investigación

- Targeting Poly (ADP-Ribose) Polymerase (PARP) : Researchers have explored derivatives of 1-(4-Tosylpiperazin-1-yl)ethanone as potential PARP inhibitors. PARP plays a crucial role in DNA repair, and inhibiting it can enhance the efficacy of cancer therapies, particularly in breast cancer cells .

- An interesting study demonstrated the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of 2-SH-benzazoles. This one-pot electrochemical method offers a convenient route for synthesizing related compounds .

Medicinal Chemistry and Drug Development

Electrochemical Synthesis

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like corticosteroid 11-beta-dehydrogenase 1 (hsd11b1) . This enzyme catalyzes the conversion of cortisol to the inactive metabolite cortisone .

Mode of Action

It can be inferred that similar compounds may interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Similar compounds have been found to affect the conversion of cortisol to cortisone, which is a part of the glucocorticoid metabolic process .

Result of Action

Similar compounds have been found to inhibit certain biochemical reactions, which could potentially lead to changes at the molecular and cellular levels .

Propiedades

IUPAC Name |

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(17,18)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIVSBAWSQRGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

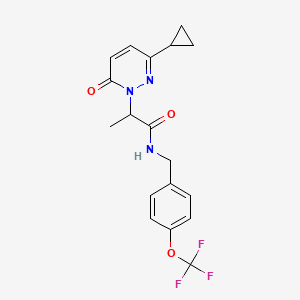

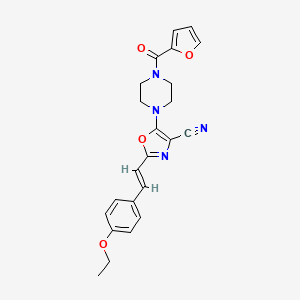

![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)

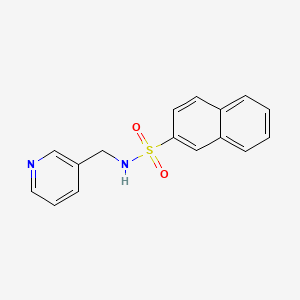

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

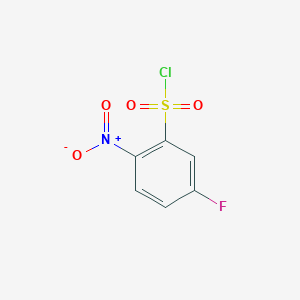

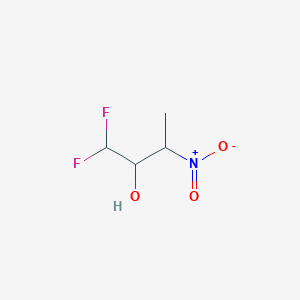

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)

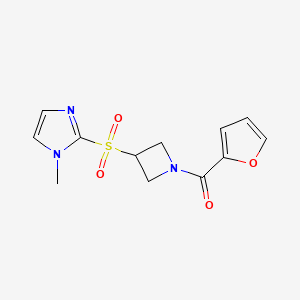

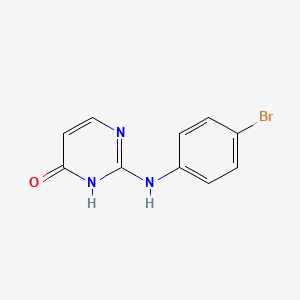

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)